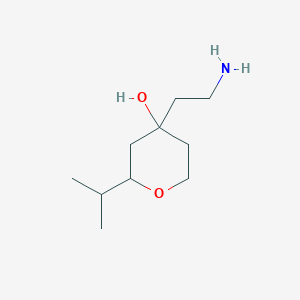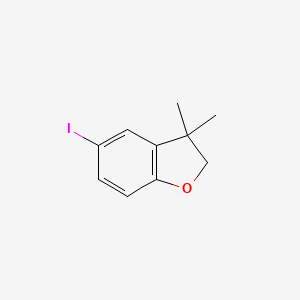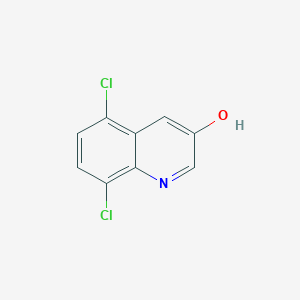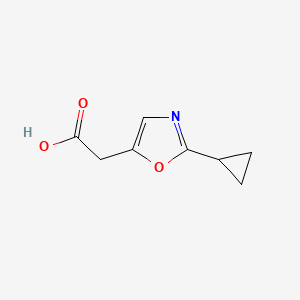
4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol is a chemical compound that belongs to the class of oxanes Oxanes are six-membered ring compounds containing one oxygen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using suitable amine precursors.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl and propan-2-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)oxan-4-ol: Lacks the propan-2-yl group, which may affect its chemical and biological properties.
2-(Propan-2-yl)oxan-4-ol: Lacks the aminoethyl group, leading to different reactivity and applications.
4-(2-Hydroxyethyl)-2-(propan-2-yl)oxan-4-ol: Contains a hydroxyethyl group instead of an aminoethyl group, which can alter its properties.
Uniqueness
4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol is unique due to the presence of both the aminoethyl and propan-2-yl groups on the oxane ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(2)9-7-10(12,3-5-11)4-6-13-9/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
VZEBCRAFWQLQIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)cyclopentyl]ethan-1-one](/img/structure/B15256883.png)

![4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid](/img/structure/B15256900.png)
![[1-(Bromomethyl)cyclopropyl]cycloheptane](/img/structure/B15256905.png)
![tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate](/img/structure/B15256911.png)
![1-(Bicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B15256922.png)
![{6-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B15256930.png)

![3-[3-(Trifluoromethoxy)phenyl]oxolan-2-one](/img/structure/B15256945.png)





